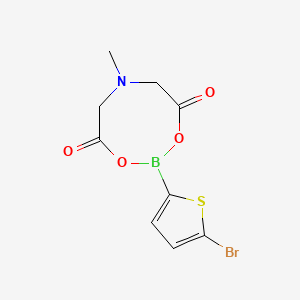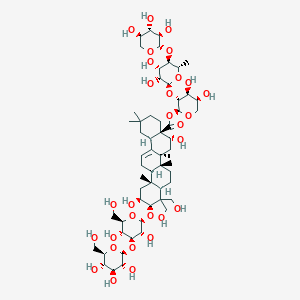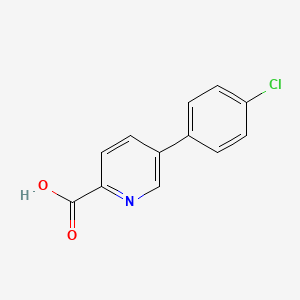
5-(4-クロロフェニル)ピコリン酸
説明
5-(4-Chlorophenyl)picolinic acid is a chemical compound characterized by a benzene ring substituted with a chlorine atom at the 4-position and a picolinic acid moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chlorophenylboronic acid and picolinic acid derivatives.
Reaction Conditions: The reaction is usually carried out under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura reaction, which involves the use of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene or water).
Industrial Production Methods:
Scale-Up: The industrial production of 5-(4-Chlorophenyl)picolinic acid involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: The compound is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: 5-(4-Chlorophenyl)picolinic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as 5-(4-chlorophenyl)picolinic acid derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
科学的研究の応用
Chemistry: 5-(4-Chlorophenyl)picolinic acid is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
作用機序
Target of Action
5-(4-Chlorophenyl)picolinic acid, a derivative of picolinic acid, primarily targets zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
The compound works by binding to zinc finger proteins in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction with ZFPs can lead to the inhibition of viral replication and packaging, making it a potential anti-viral agent .
Biochemical Pathways
Picolinic acid, from which 5-(4-Chlorophenyl)picolinic acid is derived, is a catabolite of the amino acid tryptophan through the kynurenine pathway . It plays a key role in zinc transport . In bacteria, picolinic acid is degraded through a series of reactions involving hydroxylation, decarboxylation, and further degradation to fumaric acid .
Pharmacokinetics
Picolinic acid, the parent compound, is a metabolite of tryptophan and is produced in the body on a daily basis . This suggests that it may have good bioavailability, but further studies would be needed to confirm this for the 5-(4-Chlorophenyl)picolinic acid derivative.
Result of Action
The primary result of the action of 5-(4-Chlorophenyl)picolinic acid is the inhibition of the function of zinc finger proteins, which can disrupt viral replication and packaging . This makes it a potential anti-viral agent. Additionally, it has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .
Action Environment
It’s worth noting that the compound’s effectiveness as a herbicide can be influenced by various factors, including the type of plant species and the specific environmental conditions .
生化学分析
Biochemical Properties
5-(4-Chlorophenyl)picolinic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with zinc finger proteins (ZFPs), which are involved in various cellular processes, including gene expression and DNA repair . The interaction between 5-(4-Chlorophenyl)picolinic acid and ZFPs involves binding to the zinc ions within these proteins, thereby altering their structure and function. This binding can inhibit the activity of ZFPs, leading to changes in cellular processes.
Cellular Effects
The effects of 5-(4-Chlorophenyl)picolinic acid on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-(4-Chlorophenyl)picolinic acid can inhibit the entry of enveloped viruses into host cells by interfering with viral-cellular membrane fusion . This antiviral activity is particularly significant in the context of viruses such as SARS-CoV-2 and influenza A virus. Additionally, 5-(4-Chlorophenyl)picolinic acid can modulate the expression of genes involved in immune responses, thereby enhancing the body’s ability to combat infections.
Molecular Mechanism
At the molecular level, 5-(4-Chlorophenyl)picolinic acid exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to zinc finger proteins, which disrupts their ability to bind zinc ions and perform their normal functions . This disruption can lead to the inhibition of viral replication and packaging, as well as the modulation of immune responses. Furthermore, 5-(4-Chlorophenyl)picolinic acid can interfere with cellular endocytosis, a process that viruses often exploit to enter host cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-Chlorophenyl)picolinic acid can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The long-term effects of 5-(4-Chlorophenyl)picolinic acid on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to sustained inhibition of viral replication and modulation of immune responses .
Dosage Effects in Animal Models
The effects of 5-(4-Chlorophenyl)picolinic acid vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit viral replication without causing significant toxicity . At higher doses, 5-(4-Chlorophenyl)picolinic acid can exhibit toxic effects, including damage to liver and kidney tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
5-(4-Chlorophenyl)picolinic acid is involved in several metabolic pathways, particularly those related to the metabolism of tryptophan . This compound is a catabolite of tryptophan through the kynurenine pathway, which is known for its role in the production of neuroactive metabolites . The interaction of 5-(4-Chlorophenyl)picolinic acid with enzymes in this pathway can influence metabolic flux and the levels of various metabolites, thereby affecting cellular function.
Transport and Distribution
The transport and distribution of 5-(4-Chlorophenyl)picolinic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes via active transport mechanisms, and it can accumulate in specific cellular compartments. The distribution of 5-(4-Chlorophenyl)picolinic acid within tissues can also be influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 5-(4-Chlorophenyl)picolinic acid is crucial for its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on gene expression and cellular metabolism . The targeting of 5-(4-Chlorophenyl)picolinic acid to these compartments can be mediated by specific signals and post-translational modifications, which direct the compound to its site of action .
類似化合物との比較
4-Chlorophenylacetic acid: Similar structure but different functional group.
5-(4-Chlorophenyl)thiophene-2-carboxylic acid: Similar aromatic ring but different heterocyclic core.
Uniqueness: 5-(4-Chlorophenyl)picolinic acid is unique due to its specific combination of the chlorophenyl group and the picolinic acid moiety, which imparts distinct chemical and biological properties.
This comprehensive overview provides a detailed understanding of 5-(4-Chlorophenyl)picolinic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
5-(4-chlorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-10-4-1-8(2-5-10)9-3-6-11(12(15)16)14-7-9/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRILHLKPFHWWSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679312 | |
| Record name | 5-(4-Chlorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87789-85-3 | |
| Record name | 5-(4-Chlorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



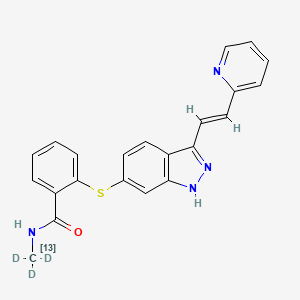
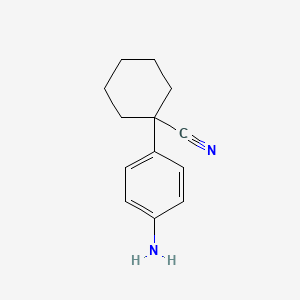
![N-[[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methyl]-4-(2,4,6-trifluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B1503778.png)
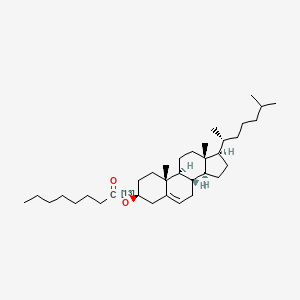
![N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt](/img/structure/B1503784.png)
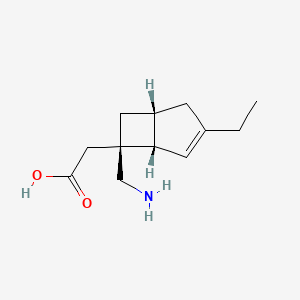
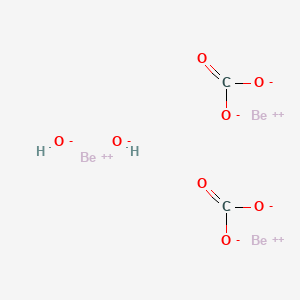
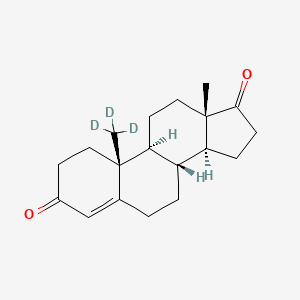

![1-(2-chloropyridin-3-yl)-5-methyl-4-iodo-1H-[1,2,3]triazole](/img/structure/B1503793.png)
